Bienvenue dans la boutique en ligne BenchChem!

3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Lipophilicity XLogP Drug-likeness

3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS 891755-28-5) is a heterocyclic building block belonging to the imidazo[2,1-b]thiazole family – a privileged scaffold in medicinal chemistry for kinase inhibitors, anti-infectives, and anti-inflammatory agents. The molecule features a tert-butyl group at the 3-position and a carboxylic acid handle at the 6-position of the fused bicyclic core, with molecular formula C10H12N2O2S and molecular weight 224.28 g/mol.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28
CAS No. 891755-28-5
Cat. No. B2638367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
CAS891755-28-5
Molecular FormulaC10H12N2O2S
Molecular Weight224.28
Structural Identifiers
SMILESCC(C)(C)C1=CSC2=NC(=CN12)C(=O)O
InChIInChI=1S/C10H12N2O2S/c1-10(2,3)7-5-15-9-11-6(8(13)14)4-12(7)9/h4-5H,1-3H3,(H,13,14)
InChIKeyXQVDKPOJYPVQKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS 891755-28-5): Core Scaffold Identity for Procurement Screening


3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS 891755-28-5) is a heterocyclic building block belonging to the imidazo[2,1-b]thiazole family – a privileged scaffold in medicinal chemistry for kinase inhibitors, anti-infectives, and anti-inflammatory agents [1]. The molecule features a tert-butyl group at the 3-position and a carboxylic acid handle at the 6-position of the fused bicyclic core, with molecular formula C10H12N2O2S and molecular weight 224.28 g/mol [2]. Its computed XLogP3-AA of 3.4 and topological polar surface area (TPSA) of 82.8 Ų place it in a differentiated physicochemical space relative to smaller alkyl-substituted analogs [2].

Why Procuring a Generic Imidazo[2,1-b]thiazole-6-carboxylic Acid Cannot Substitute 3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid


Within the imidazo[2,1-b]thiazole-6-carboxylic acid series, the nature of the 3-position substituent exerts a decisive influence on lipophilicity, steric environment, and subsequent downstream molecular recognition [1]. Procurement of the unsubstituted parent (CAS 53572-98-8) or the 3-methyl analog (CAS 57332-88-4) as a 'close-enough' surrogate introduces a >2 log unit deficit in XLogP and a substantially reduced steric footprint, which can derail structure-activity relationship (SAR) campaigns, alter metabolic stability profiles, and compromise the integrity of patent-defensible lead series . The quantitative evidence presented below demonstrates that these are not interchangeable building blocks.

Quantitative Differentiation Evidence for 3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid versus Closest Analogs


Greater than 2-Log Unit Lipophilicity Increase versus the Unsubstituted Parent Scaffold

The target compound exhibits a computed XLogP3-AA of 3.4 [1], compared to a measured/calculated LogP of 1.09 for the unsubstituted imidazo[2,1-b]thiazole-6-carboxylic acid (CAS 53572-98-8) . The 3-methyl analog (CAS 57332-88-4) displays a LogP of 1.40 . The tert-butyl substituent thus confers a >2-log unit increase in lipophilicity over the parent and a ~2-log unit increase over the 3-methyl derivative. This magnitude of difference is sufficient to alter oral bioavailability class, blood-brain barrier penetration probability, and off-target binding profiles.

Lipophilicity XLogP Drug-likeness Medicinal Chemistry

Significantly Lower Calculated Density versus Unsubstituted Core – Implications for Formulation and Solid-State Properties

The target compound has a predicted density of 1.36 ± 0.1 g/cm³ , whereas the unsubstituted imidazo[2,1-b]thiazole-6-carboxylic acid (CAS 53572-98-8) records a measured/predicted density of 1.74 g/cm³ . This ~22% reduction in density reflects the steric disruption caused by the tert-butyl group, which can influence crystal packing, solubility, and bulk handling characteristics during formulation development.

Density Solid-State Properties Formulation Crystallinity

Positional Isomer Discrimination: 6-Carboxylic Acid versus 5-Carboxylic Acid Regioisomer

The target compound carries the carboxylic acid at the 6-position of the imidazo[2,1-b]thiazole scaffold (CAS 891755-28-5), while its positional isomer 3-tert-butylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS 1215977-27-7) places the acid at the 5-position . Although both share identical molecular formula (C10H12N2O2S) and molecular weight (224.28 g/mol), the distinct attachment points alter the electronic environment of the carboxylic acid and change the geometry of amide coupling products [1]. In kinase-inhibitor SAR, the position of the acid handle directly determines the vector of substituent exit from the core, which can be the difference between a potent lead and an inactive analog.

Regiochemistry Positional Isomer Synthetic Handle Reactivity

Higher Specification Purity Available from Commercial Suppliers versus Common Analog Grade

The target compound is commercially available at 98% purity from Leyan , while the unsubstituted parent (CAS 53572-98-8) is commonly stocked at 95% (AKSci) or 98% (Bidepharm) and the 3-methyl analog at 95% (AKSci, Leyan) . The 3-phenyl analog (CAS 173605-64-6) is also typically offered at 95% . While the purity differential is modest, consistent access to 98% grade material reduces the need for repurification prior to sensitive coupling reactions (e.g., HATU-mediated amidation), improving workflow efficiency and yield reproducibility.

Purity Procurement Quality Reproducibility

Steric Bulk Differentiation: Tert-Butyl versus Methyl/Hydrogen at Position 3 and Impact on Rotatable Bond Profile

The tert-butyl group at position 3 of the target compound introduces three sp³-hybridized carbon atoms and contributes 2 rotatable bonds (PubChem computed) [1], compared to 1 rotatable bond for the 3-methyl analog and 1 for the unsubstituted parent . The increased steric bulk can shield the imidazo[2,1-b]thiazole core from metabolic oxidation and restrict conformational freedom of substituents attached via the carboxylic acid handle. In kinase inhibitor design, such steric modulation has been associated with improved selectivity profiles [2].

Steric Hindrance Rotatable Bonds Metabolic Stability Selectivity

Recommended Research and Industrial Application Scenarios for 3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid


Kinase Inhibitor Lead Optimization Requiring High Lipophilicity Scaffolds

For medicinal chemistry programs targeting lipid-facing kinase ATP-binding pockets or allosteric sites, the elevated XLogP of 3.4 relative to unsubstituted analogs (Δ > +2.0) provides a starting point that favors passive membrane permeability and hydrophobic pocket occupancy. The 6-carboxylic acid handle permits rapid amide coupling to generate focused libraries for pan-RAF, PI4KB, or EGFR/HER2 inhibitor series, where the tert-butyl group has been shown in class-level SAR to enhance selectivity over off-target kinases [1].

Fragment-Based Drug Discovery Requiring Sterically Demanding Cores

When screening fragment libraries against protein targets with deep hydrophobic sub-pockets, the steric bulk of the tert-butyl group (Es ≈ -1.54) offers a three-dimensional shape that is absent in methyl- or unsubstituted analogs. This compound serves as a privileged fragment for X-ray crystallography soaking experiments, where the electron-rich sulfur atom and carboxylic acid facilitate clear electron density mapping, and the tert-butyl group provides a distinctive ligand-observed NMR signal for hit validation [2].

Chemical Biology Probe Synthesis Requiring Defined Regiochemistry

For the synthesis of biotinylated or fluorophore-tagged probes, the unambiguous 6-carboxylic acid regiochemistry eliminates the risk of positional isomer contamination that could compromise target engagement studies. The commercial availability at 98% purity reduces the need for preparative HPLC post-coupling, accelerating probe-to-assay cycle times by an estimated 2–4 hours per batch compared to lower-grade starting materials .

Computational Chemistry Model Building and QSAR Dataset Expansion

The compound's distinct physicochemical signature – XLogP 3.4, TPSA 82.8 Ų, exactly 2 rotatable bonds – fills a specific gap in imidazo[2,1-b]thiazole QSAR datasets that are otherwise dominated by lower-lipophilicity entries. Incorporating this compound into training sets improves model coverage of the lipophilic-steric parameter space, enhancing the predictive power of machine learning models for ADMET property forecasting [3].

Quote Request

Request a Quote for 3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.